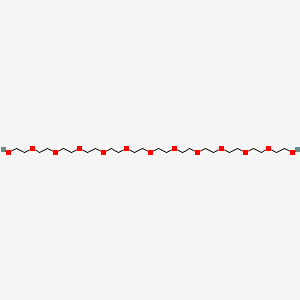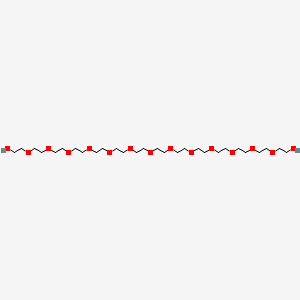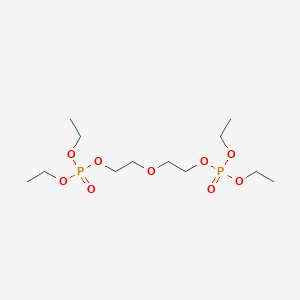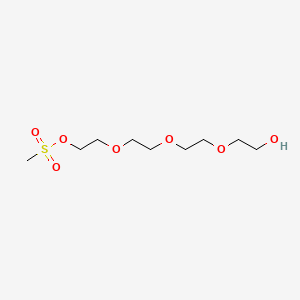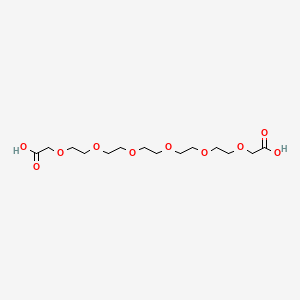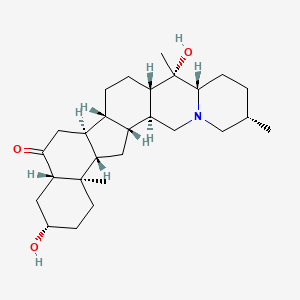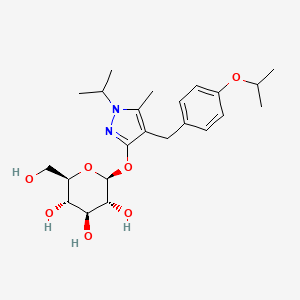
Rémogliflozine
Vue d'ensemble
Description
La Rémogliflozine est un composé appartenant à la classe des inhibiteurs du co-transporteur sodium-glucose 2. Elle est principalement utilisée pour le traitement du diabète de type 2 et de la stéatohépatite non alcoolique. La this compound a été découverte par Kissei Pharmaceutical et est actuellement en cours de développement par diverses sociétés pharmaceutiques, notamment BHV Pharma et Glenmark Pharmaceuticals .
Applications De Recherche Scientifique
Remogliflozin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a selective sodium-glucose co-transporter subtype 2 inhibitor for the treatment of type 2 diabetes mellitus. It has also shown potential in the treatment of non-alcoholic steatohepatitis . Additionally, remogliflozin is being studied for its efficacy and safety in comparison to other sodium-glucose co-transporter 2 inhibitors .
Mécanisme D'action
Target of Action
Remogliflozin primarily targets the sodium-glucose transport proteins (SGLT) , specifically SGLT2 . These proteins are responsible for glucose reabsorption in the kidney .
Mode of Action
Remogliflozin inhibits SGLT2, blocking the reabsorption of glucose in the kidney . This inhibition leads to an increase in urinary glucose excretion (UGE), which in turn reduces the concentration of glucose in the blood .
Biochemical Pathways
The primary biochemical pathway affected by remogliflozin is the glucose reabsorption pathway in the kidney . By inhibiting SGLT2, remogliflozin disrupts this pathway, leading to increased urinary glucose excretion and decreased blood glucose levels .
Pharmacokinetics
Remogliflozin etabonate is an orally bioavailable prodrug of remogliflozin . It is metabolized primarily by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2C19 to generate the active metabolite and other metabolites before being glucuronidated to generate inactive glucuronide conjugates .
Result of Action
The primary molecular effect of remogliflozin’s action is the reduction of blood glucose levels . By inhibiting SGLT2 and disrupting glucose reabsorption in the kidney, remogliflozin increases urinary glucose excretion, which leads to a decrease in blood glucose concentrations .
Action Environment
The efficacy of remogliflozin can be influenced by various environmental factors. For instance, the drug’s hypoglycemia potential is low due to two factors: 1) urine glucose excretion during SGLT2 inhibition decreases as plasma glucose concentrations fall into the hypoglycemic range, and 2) blunting peak postprandial glucose excursions could simplify prandial insulin dose adjustments .
Analyse Biochimique
Biochemical Properties
Remogliflozin interacts with the sodium-glucose transport proteins (SGLT), which are responsible for glucose reabsorption in the kidney . By inhibiting SGLT2, remogliflozin blocks this transporter, causing blood glucose to be eliminated through the urine .
Cellular Effects
Remogliflozin has been shown to enhance urinary glucose excretion in a dose-dependent manner in both mice and rats . By increasing urinary glucose excretion, remogliflozin inhibits the increase in plasma glucose after glucose loading without stimulating insulin secretion in normal rats .
Molecular Mechanism
The molecular mechanism of remogliflozin involves the inhibition of SGLT2. This inhibition blocks the reabsorption of glucose in the kidney, leading to the elimination of glucose through urine . This process does not require the activation or inhibition of other enzymes or changes in gene expression .
Temporal Effects in Laboratory Settings
Remogliflozin has been studied in various phases of clinical trials. In a 24-week randomized, double-blind, active-controlled trial, remogliflozin was shown to reduce glycated hemoglobin levels . This suggests that remogliflozin has a long-term effect on cellular function, specifically on the regulation of blood glucose levels .
Dosage Effects in Animal Models
In animal models, remogliflozin has been shown to increase urinary glucose excretion in a dose-dependent manner . Specific threshold effects or toxic effects at high doses have not been reported in the available literature.
Metabolic Pathways
Remogliflozin is metabolized primarily by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2C19 to generate the active metabolite . This metabolism involves multiple biotransformation pathways .
Transport and Distribution
As an SGLT2 inhibitor, it is likely to be distributed in tissues where SGLT2 is expressed, such as the kidney .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the cell membrane where SGLT2 is expressed .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La Rémogliflozine est synthétisée par un processus en plusieurs étapes. La synthèse commence par la préparation de l'intermédiaire clé, qui implique la réaction de l'halogénure de 4-fluoro-3-(2-benzothiophène)méthylphényle avec du lithium alkyle dans un solvant approprié, suivie d'une réaction avec un sel de zinc pour former un réactif organozincique. Ce réactif subit une réaction de substitution nucléophile avec le bromure de 2,3,4,6-tétra-O-pivaloyl-α-D-glucopyranose pour produire l'intermédiaire. Le groupe protecteur pivaloyle est ensuite éliminé à l'aide d'une base organique pour obtenir la this compound .
Méthodes de production industrielle : La production industrielle de la this compound implique des méthodes de chromatographie sur couche mince à haute performance pour la détermination simultanée de la this compound et du chlorhydrate de metformine dans les formulations en vrac et en comprimés. Le processus est validé en termes de linéarité, de précision, de justesse, de robustesse, de solidité et de spécificité .
Analyse Des Réactions Chimiques
Types de réactions : La Rémogliflozine subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction. Elle est très sensible à la dégradation par hydrolyse acide, basique et oxydative, se transformant en sa forme active .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent le méthanol, l'acétate d'éthyle, le toluène et l'ammoniac. Les conditions de réaction impliquent généralement l'utilisation de plaques de chromatographie sur couche mince à haute performance pré-enduites de gel de silice et une phase mobile constituée de méthanol, d'acétate d'éthyle, de toluène et d'ammoniac .
Principaux produits formés : Le principal produit formé à partir des réactions impliquant la this compound est sa forme active, qui agit sur le sous-type 2 du co-transporteur sodium-glucose et est utilisée pour le traitement du diabète de type 2 .
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Elle est utilisée comme inhibiteur sélectif du sous-type 2 du co-transporteur sodium-glucose pour le traitement du diabète de type 2. Elle a également montré un potentiel dans le traitement de la stéatohépatite non alcoolique . De plus, la this compound est à l'étude pour son efficacité et sa sécurité par rapport à d'autres inhibiteurs du co-transporteur sodium-glucose 2 .
Mécanisme d'action
La this compound exerce ses effets en inhibant les protéines du co-transporteur sodium-glucose, qui sont responsables de la réabsorption du glucose dans le rein. En bloquant ce transporteur, la this compound provoque l'élimination du glucose sanguin dans l'urine. Ce mécanisme est particulièrement efficace pour réduire les niveaux de glucose sanguin chez les patients atteints de diabète de type 2 .
Comparaison Avec Des Composés Similaires
Composés similaires : Des composés similaires à la Rémogliflozine comprennent la dapagliflozine, la canagliflozine et l'empagliflozine. Ces composés appartiennent également à la classe des inhibiteurs du co-transporteur sodium-glucose 2 et sont utilisés pour le traitement du diabète de type 2 .
Unicité : La this compound est unique de par son coût inférieur par rapport à d'autres inhibiteurs du co-transporteur sodium-glucose 2, ce qui en fait une option plus abordable pour les patients, en particulier dans les pays en développement. Malgré l'inconvénient de l'administration deux fois par jour, elle permet de réduire considérablement les coûts de traitement .
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O7/c1-12(2)25-14(5)17(10-15-6-8-16(9-7-15)30-13(3)4)22(24-25)32-23-21(29)20(28)19(27)18(11-26)31-23/h6-9,12-13,18-21,23,26-29H,10-11H2,1-5H3/t18-,19-,20+,21-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSINGUMRKGRYJP-VZWAGXQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186563 | |
| Record name | Remogliflozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329045-45-6 | |
| Record name | Remogliflozin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329045456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remogliflozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REMOGLIFLOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13ZPK7A4MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


